Cicaprost

Description

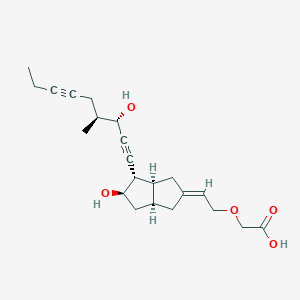

Structure

3D Structure

Properties

IUPAC Name |

2-[(2E)-2-[(3aS,4S,5R,6aS)-5-hydroxy-4-[(3S,4S)-3-hydroxy-4-methylnona-1,6-diynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O5/c1-3-4-5-6-15(2)20(23)8-7-18-19-12-16(9-10-27-14-22(25)26)11-17(19)13-21(18)24/h9,15,17-21,23-24H,3,6,10-14H2,1-2H3,(H,25,26)/b16-9+/t15-,17-,18+,19-,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUGKOZUKWAXDS-SEWALLKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CCC(C)C(C#CC1C(CC2C1CC(=CCOCC(=O)O)C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC#CC[C@H](C)[C@@H](C#C[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/COCC(=O)O)/C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00873211 | |

| Record name | Cicaprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94079-80-8, 95722-07-9 | |

| Record name | Cicaprost | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94079-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cicaprost | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094079808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cicaprost [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095722079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cicaprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CICAPROST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE94J8CAMD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Cicaprost in Pulmonary Hypertension: A Technical Guide for Researchers

Abstract

Pulmonary hypertension (PH) is a devastating disease characterized by progressive vascular remodeling and increased pulmonary vascular resistance, leading to right heart failure and premature death. Prostacyclin analogs represent a cornerstone of PH therapy, and among them, cicaprost stands out as a highly selective and potent agonist for the prostacyclin (IP) receptor. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms through which cicaprost exerts its therapeutic effects in the context of pulmonary hypertension. We will dissect the canonical IP receptor signaling cascade, from G-protein coupling and cyclic AMP generation to the downstream activation of Protein Kinase A and its multifaceted effects on vasodilation, inhibition of smooth muscle cell proliferation, and anti-remodeling processes. Furthermore, this guide will detail established experimental protocols for studying the in vitro and in vivo effects of cicaprost, providing researchers, scientists, and drug development professionals with a comprehensive resource to advance the understanding and therapeutic application of prostacyclin pathway modulators.

Introduction: The Prostacyclin Pathway in Pulmonary Hypertension

Pulmonary hypertension is fundamentally a disease of the small pulmonary arteries, characterized by endothelial dysfunction, excessive proliferation of pulmonary artery smooth muscle cells (PASMCs), and in-situ thrombosis.[1][2] A critical imbalance between vasoconstrictors (e.g., endothelin-1) and vasodilators (e.g., nitric oxide, prostacyclin) is a key feature of the disease.[1] Prostacyclin (PGI2), produced predominantly by endothelial cells, is a powerful endogenous vasodilator and inhibitor of platelet aggregation and smooth muscle cell proliferation.[3] In patients with PH, the expression of prostacyclin synthase is markedly reduced, contributing to the pathological state.[4]

Cicaprost is a chemically stable and orally active analog of prostacyclin.[5] Its therapeutic efficacy in pulmonary hypertension stems from its ability to mimic the actions of endogenous prostacyclin by potently and selectively activating the prostacyclin (IP) receptor.[3] This guide will elucidate the precise mechanisms that underpin the beneficial effects of cicaprost.

Molecular Mechanism: The IP Receptor Signaling Cascade

The primary mechanism of action of cicaprost is the activation of the IP receptor, a G-protein coupled receptor (GPCR) predominantly expressed on vascular smooth muscle cells, platelets, and endothelial cells.[6] Cicaprost is recognized as one of the most selective IP receptor agonists among the stable prostacyclin analogs.[3]

Receptor Binding and G-Protein Activation

Upon binding of cicaprost to the IP receptor, a conformational change is induced, leading to the activation of the heterotrimeric G-protein, Gs.[6] This activation involves the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of Gs (Gαs). The activated Gαs-GTP complex then dissociates from the βγ-subunits and interacts with its primary effector, adenylyl cyclase.[7]

cAMP Synthesis and PKA Activation

Adenylyl cyclase is a membrane-bound enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to the second messenger, cyclic adenosine 3',5'-monophosphate (cAMP).[7] The subsequent rise in intracellular cAMP levels is the central event in the signaling cascade initiated by cicaprost.[7] cAMP then activates its main downstream effector, Protein Kinase A (PKA), a serine/threonine kinase.[8]

The activation of PKA by cAMP leads to the phosphorylation of a multitude of downstream target proteins, thereby mediating the diverse physiological effects of cicaprost.

Physiological Effects in Pulmonary Hypertension

The activation of the IP receptor-cAMP-PKA pathway by cicaprost culminates in several beneficial physiological responses that counteract the pathology of pulmonary hypertension.

Vasodilation

A primary and immediate effect of cicaprost is the relaxation of pulmonary artery smooth muscle cells, leading to vasodilation and a reduction in pulmonary vascular resistance. This is primarily achieved through PKA-mediated phosphorylation and activation of potassium (K+) channels.[9] The opening of K+ channels leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium (Ca2+) channels, reducing intracellular Ca2+ concentration and leading to smooth muscle relaxation.[10]

Anti-proliferative Effects

The excessive proliferation of PASMCs is a hallmark of the vascular remodeling seen in PH.[2] Cicaprost, through the elevation of cAMP and activation of PKA, exerts potent anti-proliferative effects.[11] This is mediated by several mechanisms, including:

-

Inhibition of the cell cycle: PKA can phosphorylate and regulate key cell cycle proteins, leading to G1 phase arrest.[12]

-

Modulation of transcription factors: PKA can influence the activity of transcription factors such as the cAMP response element-binding protein (CREB), which in turn can regulate the expression of genes involved in cell proliferation.[8][12]

Anti-remodeling Effects

Beyond its direct anti-proliferative actions, cicaprost contributes to the reversal of vascular remodeling.[7][13] This involves:

-

Inhibition of Endothelin-1 (ET-1) Production: Cicaprost has been shown to inhibit the production of the potent vasoconstrictor and mitogen, ET-1, from human PASMCs.[14]

-

Modulation of the Extracellular Matrix: Prostacyclin analogs can suppress the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown and remodeling of the extracellular matrix, a key process in vascular restructuring in PH.[7]

Anti-platelet Aggregation

In addition to its effects on the vessel wall, cicaprost is a potent inhibitor of platelet aggregation.[5] This action is also mediated by the IP receptor on platelets, leading to an increase in intra-platelet cAMP levels, which in turn inhibits platelet activation and aggregation. This anti-thrombotic effect is particularly relevant in PH, where in-situ thrombosis can contribute to the disease progression.

Quantitative Pharmacology of Cicaprost

The therapeutic utility of cicaprost is underpinned by its favorable pharmacological profile, characterized by high potency and selectivity for the IP receptor.

| Parameter | Value | Cell/Tissue Type | Reference |

| pD2 (Relaxation) | 8.06 ± 0.12 | Human Pulmonary Arteries | [15] |

| EC50 (cAMP assay) | 7.1 nM | Human PASMC | [11] |

| EC50 (cAMP assay) | 63 nM | Rat PASMC | [7] |

| pEC50 (Ca2+ flux) | 8.39 | Human recombinant IP receptor | [1] |

pD2 is the negative logarithm of the EC50 value for relaxation. A higher pD2 value indicates greater potency.

Experimental Protocols for Studying Cicaprost's Mechanism of Action

To facilitate further research into the mechanism of action of cicaprost and other prostacyclin analogs, this section provides detailed, step-by-step methodologies for key in vitro and in vivo experiments.

In Vitro Assay: cAMP Accumulation in PASMCs

This assay quantifies the ability of cicaprost to stimulate the production of intracellular cAMP in cultured pulmonary artery smooth muscle cells.

Materials:

-

Human or rat pulmonary artery smooth muscle cells (PASMCs)

-

Cell culture medium (e.g., SmGM-2)

-

Cicaprost

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

Lysis buffer

-

cAMP assay kit (e.g., ELISA or HTRF-based)

Protocol:

-

Seed PASMCs in 24- or 48-well plates and grow to near confluence.

-

Serum-starve the cells for 24 hours prior to the experiment.

-

Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.

-

Add varying concentrations of cicaprost to the wells and incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Aspirate the medium and lyse the cells with the provided lysis buffer.

-

Quantify the intracellular cAMP concentration in the cell lysates using a commercial cAMP assay kit, following the manufacturer's instructions.

-

Plot the cAMP concentration against the cicaprost concentration to generate a dose-response curve and determine the EC50 value.

In Vitro Assay: PASMC Proliferation Assay

This assay assesses the anti-proliferative effect of cicaprost on PASMCs.

Materials:

-

Human or rat PASMCs

-

Cell culture medium

-

Fetal bovine serum (FBS) or other mitogens (e.g., PDGF)

-

Cicaprost

-

Cell proliferation reagent (e.g., BrdU, [3H]-thymidine, or a colorimetric assay like MTS)

Protocol:

-

Seed PASMCs in 96-well plates at a low density.

-

Serum-starve the cells for 24-48 hours to synchronize them in the G0/G1 phase of the cell cycle.

-

Stimulate the cells with a mitogen (e.g., 10% FBS) in the presence or absence of varying concentrations of cicaprost.

-

Incubate for 24-48 hours.

-

Add the proliferation reagent (e.g., BrdU) for the final few hours of incubation.

-

Measure cell proliferation according to the manufacturer's protocol for the chosen reagent (e.g., absorbance for colorimetric assays, luminescence for BrdU assays, or scintillation counting for [3H]-thymidine).

-

Calculate the percentage inhibition of proliferation for each concentration of cicaprost.

In Vivo Model: Monocrotaline-Induced Pulmonary Hypertension in Rats

The monocrotaline (MCT) rat model is a widely used preclinical model of PH that recapitulates many of the key features of the human disease, including vascular remodeling and right ventricular hypertrophy.[5][16][17]

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250 g)

-

Monocrotaline (MCT)

-

Saline

-

Cicaprost or vehicle for treatment

-

Anesthesia (e.g., isoflurane)

-

Pressure-volume (PV) loop catheter or a pressure transducer catheter

-

Data acquisition system

Protocol:

-

Induction of PH: Administer a single subcutaneous or intraperitoneal injection of MCT (e.g., 60 mg/kg) to the rats.[16][17] Control animals receive a saline injection.

-

Disease Development: Allow the disease to develop for a period of 2-3 weeks. During this time, the rats will develop pulmonary hypertension, right ventricular hypertrophy, and vascular remodeling.

-

Treatment: Begin treatment with cicaprost (administered orally or via osmotic minipump) or vehicle.

-

Hemodynamic Assessment (at endpoint, e.g., 4 weeks post-MCT): a. Anesthetize the rat. b. Perform a tracheotomy and mechanically ventilate the animal. c. Insert a catheter into the right jugular vein and advance it through the right atrium and into the right ventricle to measure right ventricular systolic pressure (RVSP).[2] For more detailed hemodynamics, a PV loop catheter can be used. d. Record the pressure waveforms using a data acquisition system.

-

Histological Analysis: a. Euthanize the animal and excise the heart and lungs. b. Separate the right ventricle (RV) from the left ventricle and septum (LV+S) and weigh them to determine the Fulton index (RV / (LV+S)), a measure of right ventricular hypertrophy. c. Fix the lungs for histological analysis of pulmonary vascular remodeling (e.g., medial wall thickness).

Conclusion

Cicaprost exerts its therapeutic effects in pulmonary hypertension through a well-defined mechanism of action centered on the potent and selective activation of the IP receptor. The subsequent elevation of intracellular cAMP and activation of PKA orchestrate a cascade of events that lead to vasodilation, inhibition of smooth muscle cell proliferation, and reversal of vascular remodeling. The in-depth understanding of this pathway, facilitated by the experimental models and assays detailed in this guide, is crucial for the development of novel and improved therapies for this devastating disease. The high selectivity of cicaprost for the IP receptor makes it an invaluable tool for dissecting the specific roles of this receptor in the pathophysiology of pulmonary hypertension and for the preclinical evaluation of new therapeutic strategies targeting the prostacyclin pathway.

References

-

Rapamycin Improves Vascular Remodelling in a Controlled Rat Model of Monocrotaline-Induced Pulmonary Hypertension. West Indian Medical Journal. [Link]

-

Roles of affinity and lipophilicity in the slow kinetics of prostanoid receptor antagonists on isolated smooth muscle preparations. National Institutes of Health. [Link]

-

Protein kinases modulate store-operated channels in pulmonary artery smooth muscle cells. BioMed Central. [Link]

-

Inhaled iloprost reverses vascular remodeling in chronic experimental pulmonary hypertension. PubMed. [Link]

-

Cicaprost, an orally active prostacyclin analogue: its effects on platelet aggregation and skin blood flow in normal volunteers. PubMed. [Link]

-

History of Right Heart Catheterization: 100 Years of Experimentation and Methodology Development. PubMed Central. [Link]

-

Monocrotaline-Induced Pulmonary Arterial Hypertension and Bosentan Treatment in Rats: Focus on Plasma and Erythrocyte Parameters. MDPI. [Link]

-

Salt-inducible kinase 3 promotes vascular smooth muscle cell proliferation and arterial restenosis by regulating AKT and PKA-CREB signaling. National Institutes of Health. [Link]

-

A Model of Reverse Vascular Remodeling in Pulmonary Hypertension Due to Left Heart Disease by Aortic Debanding in Rats. PubMed. [Link]

-

Right Heart Catheterization—Background, Physiological Basics, and Clinical Implications. MDPI. [Link]

-

The Action of Smooth Muscle Cell Potassium Channels in the Pathology of Pulmonary Arterial Hypertension. PubMed. [Link]

-

Effects of in vivo treatment with Kv7.4 activator, URO-K10, on the impaired relaxation of pulmonary arteries in the monocrotaline-induced pulmonary hypertensive rats. PubMed Central. [Link]

-

A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action. PubMed Central. [Link]

-

Protein kinase A (PKA) inhibition reduces human aortic smooth muscle cell calcification stimulated by inflammatory response and inorganic phosphate. PubMed. [Link]

-

Prostanoid receptors involved in the relaxation of human pulmonary vessels. PubMed Central. [Link]

-

Practical Guidance for Hemodynamic Assessment by Right Heart Catheterization in Management of Heart Failure. Mayo Clinic. [Link]

-

Additional Use of Prostacyclin Analogs in Patients With Pulmonary Arterial Hypertension: A Meta-Analysis. Frontiers. [Link]

-

Prostanoid receptors | Introduction. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Comprehensive Echocardiographic Assessment of Right Ventricle Function in a Rat Model of Pulmonary Arterial Hypertension. JoVE. [Link]

-

Differential Effects of Stable Prostacyclin Analogs on Smooth Muscle Proliferation and Cyclic AMP Generation in Human Pulmonary Artery. ATS Journals. [Link]

-

Pulmonary Artery Smooth Muscle Cells From Normal Subjects and IPAH Patients Show Divergent cAMP-mediated Effects on TRPC Expression and Capacitative Ca2+ Entry. PubMed. [Link]

-

Prostacylin receptor activation inhibits proliferation of aortic smooth muscle cells by regulating cAMP response element-binding protein- and pocket protein-dependent cyclin a gene expression. PubMed. [Link]

-

Treprostinil palmitil inhibits the hemodynamic and histopathological changes in the pulmonary vasculature and heart in an animal model of pulmonary arterial hypertension. PubMed. [Link]

-

Macro- and micropulmonary hemodynamic changes to nitric oxide blockade in monocrotaline-induced pulmonary hypertension in rats--an in vivo approach. PubMed. [Link]

-

6 Tips for Calculating RVSP. Cardioserv. [Link]

-

Transcription factors and potential therapeutic targets for pulmonary hypertension. PubMed Central. [Link]

-

CDC2 Is an Important Driver of Vascular Smooth Muscle Cell Proliferation via FOXM1 and PLK1 in Pulmonary Arterial Hypertension. MDPI. [Link]

-

Pro-Reparative Effects of KvLQT1 Potassium Channel Activation in a Mouse Model of Acute Lung Injury Induced by Bleomycin. MDPI. [Link]

-

The prostacyclin-mimetic cicaprost inhibits endogenous endothelin-1 release from human pulmonary artery smooth muscle cells. PubMed. [Link]

Sources

- 1. Roles of affinity and lipophilicity in the slow kinetics of prostanoid receptor antagonists on isolated smooth muscle preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. History of Right Heart Catheterization: 100 Years of Experimentation and Methodology Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. The Monocrotaline Rat Model of Right Heart Disease Induced by Pulmonary Artery Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prostanoid Receptors [sigmaaldrich.com]

- 7. Inhaled iloprost reverses vascular remodeling in chronic experimental pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Salt-inducible kinase 3 promotes vascular smooth muscle cell proliferation and arterial restenosis by regulating AKT and PKA-CREB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cardioaragon.com [cardioaragon.com]

- 10. Protein kinases modulate store-operated channels in pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Latest in Animal Models of Pulmonary Hypertension and Right Ventricular Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. multispaninc.com [multispaninc.com]

- 13. A Model of Reverse Vascular Remodeling in Pulmonary Hypertension Due to Left Heart Disease by Aortic Debanding in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Maprotiline Prevents Monocrotaline-Induced Pulmonary Arterial Hypertension in Rats [frontiersin.org]

- 15. Rapamycin Improves Vascular Remodelling in a Controlled Rat Model of Monocrotaline-Induced Pulmonary Hypertension | West Indian Medical Journal [mona.uwi.edu]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

A Deep Dive into the IP Receptor Binding Affinity and Selectivity of Cicaprost

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the IP Receptor and its Ligands

Prostanoids are a class of lipid signaling molecules that mediate a wide array of physiological and pathological processes, including inflammation, pain, and cardiovascular homeostasis.[1] Their actions are transduced by a family of nine distinct G protein-coupled receptors (GPCRs): the DP1-2, EP1-4, FP, IP, and TP receptors.[2][3] The prostacyclin (PGI₂) receptor, or IP receptor, is a key player in maintaining vascular health.[3] Activation of the IP receptor, primarily through the Gs signaling pathway, leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in potent vasodilation and inhibition of platelet aggregation.[3][4]

Cicaprost is a chemically stable and orally active synthetic analog of prostacyclin.[5] Its high affinity and selectivity for the IP receptor make it an invaluable tool for studying the physiological roles of this receptor and a potential therapeutic agent for conditions such as pulmonary hypertension and Raynaud's syndrome.[5][6] Understanding the precise binding characteristics of Cicaprost is paramount for both basic research and clinical development.

The Core Principles: Receptor Binding Affinity and Selectivity

In the realm of pharmacology, the interaction between a ligand and its receptor is defined by two key parameters: affinity and selectivity.

-

Binding Affinity (Ki): This quantifies the strength of the interaction between a ligand and a receptor. It is typically expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the radioligand at equilibrium. A lower Ki value signifies a higher binding affinity.

-

Selectivity: This refers to the ability of a ligand to bind preferentially to one specific receptor subtype over others.[2] High selectivity is a crucial attribute for a therapeutic drug, as it minimizes off-target effects and enhances the drug's safety profile. Selectivity is often expressed as a ratio of the Ki values for the target receptor versus other receptors.

Unveiling the Binding Profile of Cicaprost

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (pD2/EC50, nM) |

| IP | ~10 (mouse) | pD₂: 8.06-8.11 (human) ; EC₅₀: 42 (rat) |

| EP1 | >1000 | - |

| EP2 | >1000 | - |

| EP3 | >1000 | - |

| EP4 | Moderately Potent Agonist | - |

| DP | >1000 | - |

| FP | >1000 | - |

| TP | >1000 | - |

Table 1: Compiled Binding Affinity and Functional Activity Data for Cicaprost at Prostanoid Receptors. This table summarizes the available data for Cicaprost's interaction with various prostanoid receptors. The Ki value for the mouse IP receptor is from a study by Narumiya et al.[7] Functional potency (pD₂) in human pulmonary vessels was reported by Norel et al.[7], and the EC₅₀ for cAMP production in rat dorsal root ganglion cells was determined by Wise et al.[8] A study by Jones et al. indicates that Cicaprost is a moderately potent agonist at the EP4 receptor, though specific Ki values were not provided.[9] For other prostanoid receptors, Cicaprost is widely reported to have low affinity, with Ki values generally considered to be greater than 1000 nM.[6]

The data clearly demonstrates that Cicaprost possesses a high affinity for the IP receptor. While a precise human Ki value is not cited, the potent functional activity in human tissues (pD₂ values of 8.06-8.11 correspond to a molar concentration range of approximately 8.7-7.8 nM) strongly supports a high-affinity interaction.[7] Furthermore, its significantly lower affinity for other prostanoid receptors underscores its remarkable selectivity. The moderate agonism at the EP4 receptor is a noteworthy aspect of its selectivity profile that researchers should consider in their experimental designs.[9]

The Science Behind the Data: Experimental Methodologies

The quantitative assessment of Cicaprost's binding characteristics relies on two primary experimental approaches: radioligand binding assays to determine affinity and functional assays to measure the cellular response to receptor activation.

Determining Binding Affinity: The Radioligand Binding Assay

Radioligand binding assays are a cornerstone of receptor pharmacology, allowing for the direct measurement of ligand-receptor interactions.[10] A common approach is a competition binding assay, where the ability of an unlabeled compound (in this case, Cicaprost) to displace a radiolabeled ligand with known high affinity for the receptor is measured. For the IP receptor, [³H]-iloprost is a frequently used radioligand.[11]

Experimental Workflow: Radioligand Competition Binding Assay

Workflow for determining Cicaprost's binding affinity.

Step-by-Step Protocol for Radioligand Competition Binding Assay:

-

Membrane Preparation:

-

HEK293 cells stably expressing the human IP receptor (or other prostanoid receptors for selectivity profiling) are cultured to confluency.

-

Cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and pelleted by centrifugation.

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

Cells are homogenized using a Dounce or Polytron homogenizer.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable buffer, and protein concentration is determined using a standard method (e.g., BCA assay). Membranes are then stored at -80°C until use.

-

-

Competition Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add in the following order:

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

A fixed concentration of [³H]-iloprost (typically at or below its Kd for the IP receptor).

-

Increasing concentrations of unlabeled Cicaprost. For determining non-specific binding, a high concentration of a non-radiolabeled IP agonist (e.g., 10 µM iloprost) is used.

-

The prepared cell membranes (typically 10-50 µg of protein per well).

-

-

The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation and Detection:

-

The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

The filters are washed multiple times with ice-cold wash buffer to minimize non-specific binding.

-

The filter plate is dried, and a scintillation cocktail is added to each well.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The data are analyzed using a non-linear regression program (e.g., Prism).

-

The concentration of Cicaprost that inhibits 50% of the specific binding of [³H]-iloprost (the IC₅₀ value) is determined.

-

The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Assessing Functional Activity: The cAMP Assay

Functional assays are crucial for determining whether a ligand that binds to a receptor acts as an agonist, antagonist, or inverse agonist. Since the IP receptor is coupled to the Gs protein, its activation leads to an increase in intracellular cAMP.[3] Therefore, measuring cAMP levels is a direct readout of Cicaprost's functional activity at the IP receptor. Modern cAMP assays, such as Homogeneous Time-Resolved Fluorescence (HTRF), offer high sensitivity and throughput.

IP Receptor Signaling Pathway

The canonical IP receptor signaling cascade.

Step-by-Step Protocol for HTRF cAMP Assay:

-

Cell Preparation:

-

Cells expressing the human IP receptor are seeded into 96- or 384-well plates and cultured to the desired confluency.

-

-

Compound Treatment:

-

The culture medium is removed, and cells are incubated with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Increasing concentrations of Cicaprost are added to the wells.

-

-

Cell Lysis and Detection:

-

After a defined incubation period (e.g., 30 minutes at 37°C), a lysis buffer containing the HTRF reagents (a cAMP-specific antibody labeled with a donor fluorophore, and a cAMP analog labeled with an acceptor fluorophore) is added.

-

-

Signal Measurement:

-

The plate is incubated to allow for the competitive binding of the labeled and unlabeled cAMP to the antibody.

-

The HTRF signal is read on a compatible plate reader. A high HTRF signal indicates low cAMP levels, while a low signal indicates high cAMP levels.

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of cAMP.

-

The HTRF signal from the experimental wells is converted to cAMP concentrations using the standard curve.

-

The data are plotted as cAMP concentration versus the logarithm of Cicaprost concentration and fitted to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of Cicaprost that produces 50% of the maximal response).

-

Conclusion: A Highly Potent and Selective IP Receptor Agonist

The comprehensive analysis of available binding and functional data unequivocally establishes Cicaprost as a highly potent and selective agonist for the IP receptor. Its high affinity, demonstrated by low nanomolar functional potency in human systems and a Ki of 10 nM in mouse receptor studies, combined with its weak interaction with other prostanoid receptors, solidifies its position as a first-choice research tool for investigating IP receptor pharmacology. The moderate activity at the EP4 receptor is an important consideration for the interpretation of experimental results in systems where EP4 receptors are also expressed. The detailed experimental protocols provided in this guide offer a robust framework for researchers to independently verify and expand upon these findings, ultimately contributing to a deeper understanding of prostanoid signaling in health and disease.

References

-

Abramovitz, M., et al. (2000). The utilization of recombinant prostanoid receptors to determine the affinities and selectivities of prostaglandins and related analogs. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1483(2), 285-293. [Link]

-

Norel, X., et al. (1999). Prostanoid receptors involved in the relaxation of human pulmonary vessels. British Journal of Pharmacology, 126(4), 863-870. [Link]

-

Belch, J. J., et al. (1995). The pharmacological effects of cicaprost, an oral prostacyclin analogue, in patients with Raynaud's syndrome secondary to systemic sclerosis--a preliminary study. Prostaglandins, Leukotrienes and Essential Fatty Acids, 52(1), 1-5. [Link]

-

Hata, A. N., & Breyer, R. M. (2004). A review of prostanoid receptors: expression, characterization, regulation, and mechanism of action. Journal of Biochemistry and Molecular Biology, 37(5), 511-522. [Link]

-

Coleman, R. A., et al. (1994). Prostanoid receptors: a review. Pharmacological Reviews, 46(2), 205-229. [Link]

-

Katsuyama, M., et al. (2013). Prostacyclin receptor agonists. Cardiovascular & Hematological Agents in Medicinal Chemistry, 11(1), 21-28. [Link]

-

Narumiya, S., et al. (1999). Prostanoid receptors: structures, properties, and functions. Physiological Reviews, 79(4), 1193-1226. [Link]

-

Whittle, B. J., et al. (2012). Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist. Biochemical Pharmacology, 84(1), 68-75. [Link]

-

Crider, J. Y., et al. (2002). Pharmacology of functional endogenous IP prostanoid receptors in NCB-20 cells: comparison with binding data from human platelets. Prostaglandins, Leukotrienes and Essential Fatty Acids, 66(4), 367-374. [Link]

-

Haye-Legrand, I., et al. (1987). Prostanoid receptors involved in the relaxation of human bronchial preparations. British Journal of Pharmacology, 90(2), 241-247. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. Prostanoid receptors. (n.d.). Retrieved January 25, 2026, from [Link]

-

Wise, H., et al. (2006). Lack of interaction between prostaglandin E2 receptor subtypes in regulating adenylyl cyclase activity in cultured rat dorsal root ganglion cells. European Journal of Pharmacology, 535(1-3), 56-64. [Link]

-

Abramovitz, M., et al. (2000). The utilization of recombinant prostanoid receptors to determine the affinities and selectivities of prostaglandins and related analogs. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1483(2), 285-293. [Link]

-

Sharif, N. A., et al. (2001). Agonist activity of bimatoprost, travoprost, latanoprost, unoprostone isopropyl ester and other prostaglandin analogs at the cloned human ciliary body FP prostaglandin receptor. Journal of Ocular Pharmacology and Therapeutics, 17(2), 117-133. [Link]

-

Jones, R. L., et al. (2001). Distinction between relaxations induced via prostanoid EP(4) and IP(1) receptors in pig and rabbit blood vessels. British Journal of Pharmacology, 134(1), 313-324. [Link]

-

Sharif, N. A., et al. (2018). The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors. British Journal of Pharmacology, 175(11), 2047-2063. [Link]

-

Sprague, R. S., et al. (2007). Prostacyclin analogs stimulate receptor-mediated cAMP synthesis and ATP release from rabbit and human erythrocytes. American Journal of Physiology-Heart and Circulatory Physiology, 293(4), H2114-H2120. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved January 25, 2026, from [Link]

-

Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]

Sources

- 1. Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostanoid receptors involved in the relaxation of human bronchial preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Prostacyclin analogs stimulate receptor-mediated cAMP synthesis and ATP release from rabbit and human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prostanoid receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Prostanoid receptors involved in the relaxation of human pulmonary vessels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lack of interaction between prostaglandin E2 receptor subtypes in regulating adenylyl cyclase activity in cultured rat dorsal root ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Distinction between relaxations induced via prostanoid EP(4) and IP(1) receptors in pig and rabbit blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Pharmacology of functional endogenous IP prostanoid receptors in NCB-20 cells: comparison with binding data from human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Stability of Cicaprost Compared to Prostacyclin

Executive Summary

Prostacyclin (PGI2) is a potent endogenous vasodilator and inhibitor of platelet aggregation, holding significant therapeutic promise for cardiovascular diseases such as pulmonary arterial hypertension. However, its clinical utility is severely hampered by profound chemical and metabolic instability, resulting in an extremely short biological half-life. This guide provides a detailed comparative analysis of prostacyclin and its chemically stabilized, orally bioavailable analog, Cicaprost. We will dissect the structural and mechanistic underpinnings of their differing metabolic fates, provide field-proven experimental protocols for their evaluation, and present a clear rationale for the superior pharmacokinetic profile of Cicaprost, making it a viable therapeutic agent.

The Therapeutic Promise and Metabolic Challenge of Prostacyclin (PGI2)

Prostacyclin is an eicosanoid synthesized from arachidonic acid by endothelial cells.[1] Its primary physiological roles include potent vasodilation of arteries and veins, inhibition of platelet aggregation, and cytoprotection.[1] These actions are mediated through its binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This signaling cascade is fundamental to its therapeutic effects.

However, the therapeutic application of exogenous prostacyclin is constrained by its inherent instability. It undergoes rapid degradation through two primary pathways:

-

Chemical Hydrolysis: The vinyl ether linkage in prostacyclin's structure is highly susceptible to spontaneous hydrolysis in aqueous solutions, breaking down into the largely inactive 6-keto-prostaglandin F1α (6-keto-PGF1α). This degradation occurs with a half-life of only a few minutes, making intravenous infusion the only viable route of administration.[3]

-

Enzymatic Degradation: Prostacyclin that escapes hydrolysis is a prime substrate for enzymatic inactivation. The key enzyme in this process is 15-hydroxyprostaglandin dehydrogenase (15-PGDH) , which catalyzes the oxidation of the C-15 hydroxyl group to a ketone.[4] This single modification results in a dramatic loss of biological activity. Following this initial step, the molecule undergoes further catabolism via beta- and omega-oxidation.[5]

This rapid clearance results in a biological half-life of approximately 2-3 minutes, necessitating continuous intravenous infusion for sustained therapeutic effect, which poses significant challenges for long-term patient management.[5]

Cicaprost: A Structurally Engineered Solution for Enhanced Stability

To overcome the pharmacokinetic limitations of prostacyclin, chemically stable analogs were developed. Cicaprost is a synthetic prostacyclin analog designed for metabolic resistance and oral bioavailability.[6] Its enhanced stability is a direct result of key structural modifications that thwart the degradation pathways that so rapidly inactivate the parent compound.

The structural modifications in Cicaprost that confer this stability include:

-

Modification of the Carboxylic Acid Chain: Changes in the alpha chain can impact the molecule's interaction with metabolic enzymes.

-

Introduction of a Methyl Group and a Triple Bond in the Omega Chain: The presence of a methyl group near the C-15 position and the triple bond sterically hinders the binding of 15-PGDH to the critical C-15 hydroxyl group. This structural shield effectively prevents the primary enzymatic inactivation step.

-

Replacement of the Exocyclic Ene-Ether Moiety: This modification prevents the rapid chemical hydrolysis that plagues native prostacyclin.

These targeted chemical changes result in a molecule that retains the potent IP receptor agonist activity of prostacyclin while possessing a vastly superior metabolic profile.

Comparative Data Summary

| Parameter | Prostacyclin (PGI2) | Cicaprost | Rationale for Difference |

| Chemical Structure | Contains a labile vinyl ether linkage and an accessible C-15 hydroxyl group. | Modified structure to block hydrolysis and enzymatic oxidation. | Strategic chemical modifications in Cicaprost. |

| Primary Degradation Pathways | 1. Spontaneous Hydrolysis2. 15-PGDH-mediated oxidation | Significantly reduced susceptibility to hydrolysis and enzymatic degradation. | Structural modifications block access for water and metabolic enzymes. |

| In Vivo Half-Life | ~2-3 minutes[5] | ~1 hour[7] | Resistance to rapid chemical and enzymatic clearance. |

| Route of Administration | Continuous Intravenous Infusion | Oral[6] | Enhanced stability allows for gastrointestinal absorption and systemic circulation. |

| Primary Receptor Target | IP Receptor[2] | IP Receptor | Cicaprost is a functional mimetic of prostacyclin. |

Signaling and Metabolic Pathways: A Visual Comparison

Shared Signaling Pathway

Both prostacyclin and Cicaprost exert their primary physiological effects through the same signaling cascade, highlighting Cicaprost's role as a true functional analog.

Caption: Shared IP Receptor Signaling Pathway for Prostacyclin and Cicaprost.

Divergent Metabolic Fates

The structural differences between the two molecules lead to dramatically different metabolic pathways and rates of inactivation.

Caption: Comparative Metabolic Pathways of Prostacyclin and Cicaprost.

Experimental Protocols for Assessing Metabolic Stability

To experimentally determine and validate the metabolic stability of compounds like prostacyclin and its analogs, two primary in vitro assays are employed: the plasma stability assay and the liver microsomal stability assay.

Plasma Stability Assay

This assay determines the chemical and enzymatic stability of a compound in plasma, which contains various esterases and other enzymes.

Objective: To measure the rate of degradation of a test compound in plasma over time.

Methodology:

-

Preparation: Thaw pooled human plasma from multiple donors at 37°C. Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

-

Incubation: Add the test compound to the pre-warmed plasma to a final concentration of 1 µM. The final DMSO concentration should be low (e.g., 0.25%) to avoid affecting enzyme activity.

-

Time Points: Incubate the mixture at 37°C with gentle agitation. Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

-

Reaction Quenching: Immediately terminate the reaction in each aliquot by adding a cold organic solvent, such as acetonitrile, containing an internal standard for analytical quantification.

-

Sample Processing: Centrifuge the quenched samples to precipitate plasma proteins.

-

Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line is used to calculate the half-life (t½) using the formula: t½ = -ln(2) / slope .

Liver Microsomal Stability Assay

This assay is a cornerstone of in vitro ADME testing, evaluating a compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s) located in the endoplasmic reticulum of liver cells.

Objective: To determine the in vitro intrinsic clearance of a test compound by liver microsomal enzymes.

Methodology:

-

Preparation: Thaw pooled human liver microsomes (HLM) at 37°C. Dilute the microsomes to a working concentration (e.g., 0.5 mg/mL) in a 0.1 M phosphate buffer (pH 7.4).

-

Pre-incubation: In a 96-well plate, combine the diluted microsomes, buffer, and the test compound (final concentration e.g., 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH (nicotinamide adenine dinucleotide phosphate) regenerating system. A control well without NADPH should be included to assess non-NADPH dependent degradation.

-

Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer aliquots to a new plate containing a cold quenching solution (e.g., acetonitrile with an internal standard).

-

Sample Processing: Centrifuge the quenched plate to pellet the microsomal protein.

-

Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

-

Data Analysis: Calculate the half-life (t½) and in vitro intrinsic clearance (CLint) from the rate of disappearance of the compound.

Sources

- 1. Inhibitors of aromatase prevent degradation of the enzyme in cultured human tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pharmacological effects of cicaprost, an oral prostacyclin analogue, in patients with Raynaud's syndrome secondary to systemic sclerosis--a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Insights into Novel 15-Prostaglandin Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]

- 5. Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of Iloprost, Cicaprost and prostacyclin effects on cyclic AMP metabolism in intact platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Editorial for the Special Issue: Pharmacokinetics of Orally Administered Drugs, 2nd Edition - PMC [pmc.ncbi.nlm.nih.gov]

Cicaprost: A Technical Guide to its Discovery, Stereoselective Synthesis, and Mechanism of Action

Abstract

Cicaprost (ZK 96480) represents a significant milestone in the development of therapeutic prostacyclin (PGI₂) analogs. As a chemically stable and orally bioavailable mimetic of endogenous PGI₂, it overcomes the primary limitations of native prostacyclin, which is hampered by its rapid degradation in physiological conditions. This guide provides a comprehensive technical overview of Cicaprost, detailing its discovery at Schering AG, its mechanism of action as a highly selective agonist for the prostacyclin (IP) receptor, and the elegant stereoselective chemical synthesis strategies that have been developed for its production. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the fields of prostanoid chemistry, pharmacology, and cardiovascular therapeutics.

The Genesis of a Stable Prostacyclin: Discovery and Rationale

The discovery of prostacyclin (PGI₂) in 1976 by Vane, Moncada, and their team was a landmark event in cardiovascular medicine. PGI₂ is the most potent endogenous inhibitor of platelet aggregation known and a powerful vasodilator, playing a crucial role in maintaining vascular homeostasis. However, its therapeutic utility is severely restricted by its chemical instability; with a half-life of only a few minutes in aqueous solution, it requires continuous intravenous infusion for sustained clinical effect.

This inherent limitation spurred a global effort in medicinal chemistry to design stable PGI₂ analogs. The primary goal was to modify the chemically labile enol ether moiety of the PGI₂ structure while retaining the critical pharmacophore responsible for potent and selective activation of the prostacyclin (IP) receptor. Researchers at the German pharmaceutical company Schering AG were at the forefront of this endeavor. In 1986, a team led by W. Skuballa and H. Vorbrüggen reported the synthesis and potent biological activity of a novel, chemically and metabolically stable PGI₂ analog: Cicaprost.[1]

Cicaprost was engineered to be orally active, a significant advantage over existing intravenous therapies.[2] Its design incorporates a key structural modification—the replacement of the PGI₂ oxygen bridge with a carbon atom, forming a carbacyclin structure, and the introduction of an internal triple bond in the omega side chain. These changes confer high metabolic stability without compromising the molecule's ability to selectively bind and activate the IP receptor. In fact, Cicaprost is recognized as the most selective IP agonist among many of the early stable prostacyclin analogs.[3]

Pharmacology and Mechanism of Action

Cicaprost exerts its pharmacological effects by acting as a potent and highly selective agonist for the prostacyclin receptor, a G-protein coupled receptor (GPCR) formally known as the IP receptor.[4][5]

The IP Receptor Signaling Pathway

The IP receptor is primarily coupled to the Gαs stimulatory protein. The binding of an agonist like Cicaprost initiates a conformational change in the receptor, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent rise in intracellular cAMP concentration is the central event that mediates the physiological responses to Cicaprost.

In vascular smooth muscle cells, elevated cAMP levels activate Protein Kinase A (PKA). PKA, in turn, phosphorylates and inhibits myosin light chain kinase (MLCK), the enzyme responsible for phosphorylating myosin and causing muscle contraction. The net effect is the relaxation of vascular smooth muscle, leading to vasodilation.[6]

In platelets, the increase in cAMP activates PKA, which phosphorylates several target proteins that ultimately inhibit platelet activation. This includes preventing the release of granular contents, blocking the conformational change of the integrin αIIbβ3 receptor (essential for aggregation), and inhibiting the intracellular calcium mobilization that is a hallmark of platelet activation.[7]

Receptor Selectivity Profile

The therapeutic success of prostacyclin analogs is closely tied to their selectivity for the IP receptor over other prostanoid receptors (e.g., DP, EP, FP, TP), which mediate different, and sometimes opposing, biological effects. Cicaprost is distinguished by its high selectivity for the IP receptor. In contrast, other analogs like Iloprost and Treprostinil exhibit significant binding affinity for other receptors, which may contribute to a broader side-effect profile.[3][8]

| Prostacyclin Analog | Primary Receptor Target | Notable Off-Target Receptor Affinity | Oral Bioavailability |

| Cicaprost | IP | Minimal; considered the most selective IP agonist.[3] | Yes[2] |

| Iloprost | IP | High affinity for EP1 receptor (Ki = 1.1 nM).[8] | Low |

| Treprostinil | IP | High affinity for DP1 and EP2 receptors (Ki = 4.4 nM and 3.6 nM, respectively).[8] | Yes |

| Beraprost | IP | Some affinity for other EP receptors. | Yes |

Table 1: Comparative receptor selectivity and oral bioavailability of selected prostacyclin analogs. Ki values represent the binding affinity, where a lower number indicates higher affinity.

The Chemical Synthesis of Cicaprost

The total synthesis of Cicaprost is a significant challenge in organic chemistry due to the presence of multiple stereocenters, a strained bicyclic core, and sensitive functional groups. The strategies developed are exemplars of modern stereoselective synthesis. A highly effective asymmetric synthesis has been reported by Gais and co-workers, which provides a convergent and stereocontrolled route to the molecule.[9]

Retrosynthetic Analysis

The synthesis is designed convergently, meaning the main fragments of the molecule are constructed separately and then joined together near the end of the synthesis. The key disconnections are:

-

Alpha (α) Side Chain: The carboxylic acid-bearing upper side chain is installed via a stereoselective Wittig-type olefination.

-

Omega (ω) Side Chain and Bicyclic Core: The core of the molecule is formed by coupling two chiral building blocks: a bicyclic C₆-C₁₄ ethynyl fragment and a C₁₅-C₂₁ ω-side chain fragment.

Synthesis of Key Building Blocks and Final Assembly

The following protocol is a summary of the key transformations described in the literature, particularly the asymmetric synthesis reported by Lerm and Gais.[9] This represents a field-proven approach rather than a direct transcription of a single laboratory procedure.

Part 1: Synthesis of the Chiral Bicyclic C₆-C₁₄ Ethynyl Building Block

This crucial intermediate is prepared from an achiral bicyclic ketone. The key steps involve creating the necessary stereochemistry and introducing the terminal alkyne.

-

Step 1: Asymmetric Deprotonation and Silylation: The starting bicyclic ketone is deprotonated using a chiral lithium amide base at low temperature (-105 °C) to create a specific enolate, which is then trapped with trimethylsilyl chloride (Me₃SiCl) to yield a chiral silyl enol ether with high enantiomeric excess.

-

Step 2: Aldol Reaction: The silyl enol ether undergoes a Lewis acid (TiCl₄) catalyzed aldol reaction with chloral (CCl₃CHO) to introduce a trichloromethyl carbinol group. This reaction proceeds with high diastereoselectivity.

-

Step 3: Alkyne Formation: The resulting alcohol is protected, and the trichloromethyl carbinol moiety is converted into a terminal alkyne. This transformation is a novel method that involves mesylation and subsequent elimination with a strong base (e.g., butyllithium), providing the desired chiral bicyclic ethynyl building block in good yield.

Part 2: Synthesis of the Chiral ω-Side Chain Building Block

The enantiomerically pure C₁₅-C₂₁ fragment, typically as an N-methoxy-N-methyl (Weinreb) amide, can be synthesized via several routes, including methods based on the chiral oxazolidinone auxiliary.

Part 3: Coupling and Elaboration to Cicaprost

-

Step 4: C₁₄-C₁₅ Bond Formation (Coupling): The bicyclic ethynyl building block is deprotonated with butyllithium to form a lithium acetylide. This nucleophile is then added to the Weinreb amide of the ω-side chain, forming a C₁₄-C₁₅ bond and yielding a key ketone intermediate. This coupling proceeds efficiently without epimerization of the sensitive stereocenter at C₁₆.

-

Step 5: Stereoselective Ketone Reduction: The newly formed C₁₅-ketone is reduced to the corresponding (15S)-alcohol. This is a critical stereochemical step. A highly diastereoselective reduction is achieved using a chiral reducing agent, such as catecholborane in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction).

-

Step 6: α-Side Chain Installation (Olefination): The carbonyl group at C₆ of the bicyclic system (often revealed after a deprotection step) is subjected to a Wittig-type olefination. To ensure the correct (E)-geometry of the double bond, a chiral phosphonoacetate reagent is used. This reaction attaches the full α-side chain.

-

Step 7: Final Deprotection: The final step involves the removal of any remaining protecting groups (e.g., silyl ethers on the hydroxyl groups and the ester on the α-chain) under appropriate conditions to yield Cicaprost. The final product is then purified using chromatographic techniques such as HPLC.

| Step | Transformation | Key Reagents/Method | Approx. Yield |

| 1-3 | Bicyclic Ketone → Chiral Bicyclic Alkyne | Chiral Lithium Amide, Aldol, Alkyne Formation | ~60-70% over several steps |

| 4 | Coupling of Building Blocks | n-BuLi, Weinreb Amide | >90% |

| 5 | C₁₅-Ketone Reduction | Catecholborane, Chiral Oxazaborolidine | High (often >95% d.e.) |

| 6 | α-Side Chain Olefination | Chiral Phosphonoacetate (Wittig-Horner) | Good to Excellent |

| 7 | Deprotection | Standard deprotection protocols | High |

Table 2: Summary of key transformations and typical yields in the asymmetric synthesis of Cicaprost. Yields are representative and vary based on specific conditions and substrate.

Analytical Characterization

The structural elucidation and purity assessment of Cicaprost and its synthetic intermediates rely on standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the carbon skeleton, the stereochemical arrangement, and the successful installation of functional groups at each synthetic step. While these methods are fundamental to the molecule's characterization, a public repository of the specific, assigned ¹H and ¹³C NMR spectral data for Cicaprost could not be identified in the reviewed literature.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition (C₂₂H₃₀O₅) and the exact mass of the molecule.

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is crucial for determining the enantiomeric purity of the final compound and key chiral intermediates.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as hydroxyl (-OH), carboxylic acid (-COOH), and alkyne (-C≡C-) moieties.

Conclusion and Future Perspectives

Cicaprost stands as a testament to the power of rational drug design in overcoming the limitations of a natural therapeutic agent. Its discovery provided a crucial pharmacological tool as a highly selective IP receptor agonist and demonstrated the feasibility of creating orally active prostacyclin mimetics. The stereoselective synthesis of Cicaprost showcases sophisticated methods in modern organic chemistry for controlling complex stereochemical arrangements.

While Cicaprost itself has not been commercialized as a mainstream therapeutic, the knowledge gained from its development has profoundly influenced the field. It has served as a benchmark for IP receptor selectivity and has paved the way for the next generation of prostacyclin pathway drugs, including other oral analogs and selective IP receptor agonists used in the treatment of conditions like pulmonary arterial hypertension. The synthetic strategies pioneered for its construction continue to inform the synthesis of other complex prostanoids and related natural products.

References

-

Belch, J. J., & Sturrock, R. D. (1991). Cicaprost, an orally active prostacyclin analogue: its effects on platelet aggregation and skin blood flow in normal volunteers. British journal of clinical pharmacology, 32(5), 635–639. [Link]

-

Lerm, M., Gais, H. J., Cheng, K., & Vermeeren, C. (2003). Asymmetric synthesis of the highly potent anti-metastatic prostacyclin analogue cicaprost and its isomer isocicaprost. Journal of the American Chemical Society, 125(32), 9653–9667. [Link]

-

Levin, R. I. (1999). ADP-induced platelet aggregation and inhibition of adenylyl cyclase activity stimulated by prostaglandins: signal transduction mechanisms. Biochemical pharmacology, 57(9), 975–979. [Link]

-

Jones, R. L., Qian, Y. M., Wise, H., & Narumiya, S. (2006). Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations. British journal of pharmacology, 148(5), 646–655. [Link]

-

Alexander, S. P. H., Kelly, E., Marrion, N. V., Peters, J. A., Faccenda, E., Harding, S. D., ... & CGTP Collaborators. (2019). THE CONCISE GUIDE TO PHARMACOLOGY 2019/20: G protein-coupled receptors. British journal of pharmacology, 176 Suppl 1(Suppl 1), S21–S141. [Link]

-

Gais, H. J., Lerm, M., Cheng, K., & Vermeeren, C. (2003). Asymmetric synthesis of the highly potent anti-metastatic prostacyclin analogue cicaprost and its isomer isocicaprost. Journal of the American Chemical Society, 125(32), 9653–9667. [Link]

-

Whittle, B. J., Silverstein, A. M., Mottola, D. M., & Clapp, L. H. (2012). Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist. Biochemical pharmacology, 84(1), 68–75. [Link]

-

Gaudillière, J. P. (2005). Better prepared than synthesized: Adolf Butenandt, Schering Ag and the transformation of sex steroids into drugs (1930-1946). Studies in history and philosophy of biological and biomedical sciences, 36(4), 612–644. [Link]

-

Stitham, J., Arehart, E., Gleim, S., Douville, K., & Hwa, J. (2007). Prostacyclin receptor regulation--from transcription to trafficking. Current molecular medicine, 7(4), 377–391. [Link]

-

Ada, G. L. (1986). Differential inhibition of the platelet activation sequence: shape change, micro- and macro-aggregation, by a stable prostacyclin analogue (Iloprost). Thrombosis and haemostasis, 55(3), 405–409. [Link]

-

CVPharmacology. (n.d.). Prostacyclin Receptor Agonists. Retrieved January 25, 2026, from [Link]

-

Gais, H. J., & Lerm, M. (2006). Development of a common fully stereocontrolled access to the medicinally important and promising prostacyclin analogues iloprost, 3-oxa-iloprost and cicaprost. Chemistry, 12(27), 7134–7186. [Link]

-

ClinPGx. (n.d.). Platelet Aggregation Inhibitor Pathway, Pharmacodynamics. Retrieved January 25, 2026, from [Link]

-

Blair, I. A. (2023). Asymmetric and Site-Selective [3 + 2]-Annulations for the Synthesis of High-Value Bicyclic Lactams. Accounts of chemical research, 56(4), 384–398. [Link]

- Fischer, J., & Ganellin, C. R. (2006). Analogue-based Drug Discovery. John Wiley & Sons.

- Rossi, R., & Diversi, P. (1986). Synthesis of Enantiomerically Pure Bicyclo[3.3.0]octane Derivatives as Key Intermediates for the Synthesis of Prostaglandins and Their Analogues. Synthesis, 1986(09), 747–757.

-

Tsai, A. L., & Wu, K. K. (1989). Comparison of Iloprost, Cicaprost and prostacyclin effects on cyclic AMP metabolism in intact platelets. Biochimica et biophysica acta, 1012(1), 63–68. [Link]

-

Wikipedia. (2023, December 15). Prostacyclin receptor. In Wikipedia. [Link]

-

Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. In Spectroscopic Analyses - Developments and Applications. IntechOpen. [Link]

-

RWTH Aachen University. (2003). Asymmetric synthesis of the highly potent anti-metastatic prostacyclin analogue cicaprost and its isomer isocicaprost. [Link]

-

Mohamad, A., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Journal of Physical Science, 32(3), 1-18. [Link]

-

Rossi, A. G., & MacNee, W. (2008). Inhibition of ADP-induced platelet activation is independent of PKA activation. Journal of thrombosis and haemostasis, 6(11), 1963–1972. [Link]

-

Aykol, M., et al. (2024). Representation of Inorganic Synthesis Reactions and Prediction: Graphical Framework and Datasets. arXiv preprint arXiv:2401.01234. [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0137925). Retrieved January 25, 2026, from [Link]

-

O'Brien, J. R. (1973). Inhibition of Primary ADP-Induced Platelet Aggregation in Normal Subjects after Administration of Nitrofurantoin (Furadantin). The Journal of clinical investigation, 52(10), 2457–2467. [Link]

-

Zhang, F., et al. (2021). Concise, scalable and enantioselective total synthesis of prostaglandins. Nature Chemistry, 13(7), 655–661. [Link]

-

Wang, Z., et al. (2018). A Practical Synthesis of a Key Intermediate of Beraprost. Journal of Chemical Research, 42(2), 105–108. [Link]

-

Belch, J. J., & Sturrock, R. D. (1991). Cicaprost, an orally active prostacyclin analogue: its effects on platelet aggregation and skin blood flow in normal volunteers. British journal of clinical pharmacology, 32(5), 635–639. [Link]

-

Skuballa, W., Schillinger, E., Stürzebecher, C. S., & Vorbrüggen, H. (1986). Synthesis of a new chemically and metabolically stable prostacyclin analogue with high and long-lasting oral activity. Journal of medicinal chemistry, 29(3), 313–315. [Link]

Sources

- 1. Cicaprost, an orally active prostacyclin analogue: its effects on platelet aggregation and skin blood flow in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. IP receptor | Prostanoid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]

- 6. ClinPGx [clinpgx.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Asymmetric synthesis of the highly potent anti-metastatic prostacyclin analogue cicaprost and its isomer isocicaprost - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Cicaprost for Raynaud's Phenomenon Secondary to Systemic Sclerosis

Foreword

For researchers and drug development professionals navigating the complexities of systemic sclerosis (SSc), the associated Raynaud's phenomenon (RP) presents a significant therapeutic challenge. The severe vasoconstriction underlying RP in SSc is not merely a matter of discomfort; it is a manifestation of a deeper vasculopathy that can progress to digital ulcerations, gangrene, and significant disability. This guide offers a deep dive into Cicaprost, an orally active prostacyclin analogue, as a potential therapeutic agent for this condition. Our focus extends beyond a simple summary of findings to an exploration of the mechanistic rationale, a guide to preclinical evaluation, and a transparent assessment of the clinical evidence. This document is structured to provide not just information, but a framework for critical thinking and future research in this challenging therapeutic area.

The Pathophysiological Landscape of Raynaud's Phenomenon in Systemic Sclerosis

Raynaud's phenomenon is a near-universal feature of systemic sclerosis, often serving as an early clinical sign.[1] Unlike primary RP, which is largely a functional vasospastic disorder, secondary RP in SSc is rooted in structural and functional abnormalities of the microvasculature. Understanding this distinction is paramount to appreciating the therapeutic targets for a drug like Cicaprost.

The pathophysiology is multifactorial, characterized by:

-

Endothelial Dysfunction: An imbalance between vasodilators (e.g., nitric oxide, prostacyclin) and vasoconstrictors (e.g., endothelin-1) is a key driver.

-

Vascular Structural Abnormalities: Intimal proliferation and fibrosis of the small arteries and arterioles lead to a narrowing of the vessel lumen, predisposing to ischemic events.

-

Platelet Activation: Increased platelet aggregation and the release of vasoconstrictive agents like thromboxane A2 contribute to the occlusive events.[1]

-

Neural Dysregulation: While not the primary driver in SSc-related RP, altered neural control of vascular tone can exacerbate the underlying vascular pathology.

This complex interplay of factors underscores the need for therapies that not only induce vasodilation but also address the underlying prothrombotic and proliferative state.

Cicaprost: A Chemically Stable, Orally Active Prostacyclin Analogue

Prostacyclin (PGI2) is a potent endogenous vasodilator and inhibitor of platelet aggregation.[2] However, its therapeutic utility is limited by its chemical instability and short half-life, necessitating intravenous administration. Cicaprost is a synthetic prostacyclin analogue designed to overcome these limitations, offering the significant advantage of oral bioavailability.[2] Its chemical structure is designed for metabolic stability, allowing for systemic effects after oral administration.

Mechanism of Action: Targeting the Core of Vasculopathy

Cicaprost exerts its effects by binding to the prostacyclin (IP) receptor, a G-protein coupled receptor found on the surface of vascular smooth muscle cells and platelets.[2] Activation of the IP receptor initiates a signaling cascade that is central to its therapeutic potential.

Signaling Pathway of Cicaprost:

Caption: Cicaprost binds to the IP receptor, initiating a cascade that increases cAMP, leading to vasodilation and platelet inhibition.

This signaling pathway results in two primary therapeutic effects:

-

Vasodilation: Increased intracellular cyclic AMP (cAMP) in vascular smooth muscle cells leads to their relaxation, causing vasodilation and increased blood flow to the extremities.

-

Anti-platelet Aggregation: Elevated cAMP levels in platelets inhibit their activation and aggregation, counteracting the prothrombotic state seen in SSc.

Preclinical Evaluation Workflow for Cicaprost

A rigorous preclinical evaluation is essential to establish the efficacy and safety profile of a compound like Cicaprost before it progresses to human trials. The following workflow outlines a logical, self-validating approach.

Preclinical Evaluation Workflow Diagram:

Caption: A logical progression from in vitro validation to in vivo efficacy and safety assessment for Cicaprost.

Detailed Experimental Protocols

Objective: To quantify the inhibitory effect of Cicaprost on platelet aggregation induced by various agonists.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Draw whole blood from healthy human volunteers into tubes containing 3.2% sodium citrate.

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP.

-

Carefully collect the supernatant (PRP).

-

-

Platelet Count Standardization:

-

Determine the platelet count in the PRP and adjust with platelet-poor plasma (obtained by a second, high-speed centrifugation of the remaining blood) to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).

-

-

Aggregation Measurement:

-

Pre-warm the PRP samples to 37°C in an aggregometer.

-

Add varying concentrations of Cicaprost or vehicle control to the PRP and incubate for a short period (e.g., 2 minutes).

-

Induce platelet aggregation by adding a known agonist, such as adenosine diphosphate (ADP) or collagen.

-

Monitor the change in light transmittance through the PRP suspension over time. A decrease in turbidity (increase in light transmittance) indicates platelet aggregation.

-

-

Data Analysis:

-

Calculate the percentage inhibition of aggregation for each concentration of Cicaprost compared to the vehicle control.

-

Determine the IC50 (the concentration of Cicaprost that inhibits 50% of the maximal aggregation).

-

Objective: To assess the direct vasodilatory effect of Cicaprost on isolated blood vessels.

Methodology:

-

Vessel Preparation:

-

Harvest small arteries (e.g., mesenteric or femoral arteries) from a suitable animal model (e.g., rat or mouse).

-

Immediately place the arteries in cold, oxygenated Krebs-Henseleit solution.

-

Carefully clean the arteries of surrounding connective tissue and cut them into small rings (2-3 mm in length).

-

-

Mounting in an Organ Bath:

-

Mount the arterial rings in an organ bath system filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

-

Connect the rings to an isometric force transducer to record changes in vascular tension.

-

-

Pre-constriction and Vasodilation Measurement:

-

Allow the rings to equilibrate under a resting tension.

-

Induce a stable contraction (pre-constriction) using a vasoconstrictor agent such as phenylephrine or norepinephrine.

-

Once a stable plateau of contraction is achieved, add cumulative concentrations of Cicaprost to the organ bath.

-

Record the relaxation (decrease in tension) induced by each concentration of Cicaprost.

-

-

Data Analysis:

-

Express the relaxation as a percentage of the pre-constriction tone.

-

Generate a concentration-response curve and calculate the EC50 (the concentration of Cicaprost that produces 50% of the maximal relaxation).

-

Objective: To evaluate the efficacy of orally administered Cicaprost in an animal model that recapitulates key features of SSc-related vasculopathy and cold-induced vasoconstriction.

Rationale for Model Selection: While no perfect animal model for Raynaud's phenomenon exists, the bleomycin-induced skin fibrosis model in mice is widely used to study SSc. This model can be adapted to assess vascular reactivity.

Methodology:

-

Induction of SSc-like Condition:

-

Administer daily subcutaneous injections of bleomycin to mice for a period of 3-4 weeks to induce skin fibrosis and underlying microvascular changes.

-

-

Drug Administration:

-

Treat a cohort of bleomycin-injected mice with daily oral doses of Cicaprost, while a control group receives a vehicle.

-

-

Cold-Challenge and Perfusion Measurement:

-

After the treatment period, anesthetize the mice.

-

Expose one of the hind paws to a controlled cold challenge (e.g., immersion in cold water at 10°C for 2 minutes).

-

Measure paw blood flow before, during, and after the cold challenge using Laser Doppler flowmetry.

-

Key parameters to assess are the magnitude of the cold-induced drop in perfusion and the time to recovery of baseline perfusion after the challenge.

-

-

Data Analysis:

-

Compare the changes in blood flow and recovery times between the Cicaprost-treated and vehicle-treated groups. A significant attenuation of the cold-induced vasoconstriction and a faster recovery in the Cicaprost group would indicate in vivo efficacy.

-